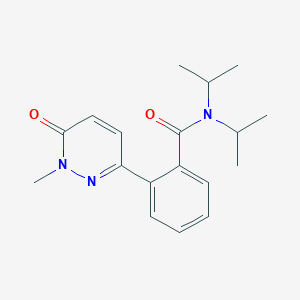

![molecular formula C15H12ClNO3 B5550176 2,6-dimethylbenzo-1,4-quinone 1-[O-(2-chlorobenzoyl)oxime]](/img/structure/B5550176.png)

2,6-dimethylbenzo-1,4-quinone 1-[O-(2-chlorobenzoyl)oxime]

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinone derivatives, including "2,6-dimethylbenzo-1,4-quinone 1-[O-(2-chlorobenzoyl)oxime]," typically involves multi-step chemical reactions that might include ring closure, oxidation, and substitution reactions. For instance, reactions of quinones with aromatic ethers have been studied to produce polyalkoxydibenzo[fg,op]naphthacene-1,8-quinones from chloranil and tetra-alkoxybiphenyls, showcasing the versatility of quinone chemistry in synthesizing complex molecules (Musgrave & Webster, 1971).

Molecular Structure Analysis

The molecular structure of quinone derivatives is often characterized using techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations. These studies reveal the geometry, electronic structure, and potential reactive sites of the molecules. For example, DFT calculations have been employed to determine the structural parameters and spectroscopic characterization of similar quinone compounds, providing insights into their molecular structure and electronic properties (Wazzan et al., 2016).

Chemical Reactions and Properties

Quinones undergo a variety of chemical reactions, including redox reactions, nucleophilic additions, and cycloadditions. These reactions are crucial for the functionalization and modification of quinone derivatives for specific applications. The reactivity of quinones towards aromatic ethers, for instance, has been explored to synthesize complex quinone structures, demonstrating the reactivity of these compounds towards forming new C-C bonds and functional groups (Musgrave & Webster, 1971).

科学的研究の応用

Molecular Structure and Spectroscopic Characterization

The study of structural parameters and spectroscopic characterization of related compounds, such as certain quinoline dyes, has been performed using DFT and TD-DFT calculations. These investigations provide insights into the molecular structure, electronic interactions, and potential biological or corrosion inhibition applications due to their NLO (Non-Linear Optical) properties and electronic charge distributions (Wazzan, Al-Qurashi, & Faidallah, 2016).

Photochemical and Electrochemical Studies

The photochemical and electrochemical behaviors of quinone derivatives have been examined, revealing their potential in molecular electronics and sensing applications. For instance, quinone functionality in oligoporphyrin molecular wires can act as a switch for controlling electronic coupling, which is critical for developing high-capacity, relatively low-speed data storage devices (Sendt et al., 2002).

Environmental Applications

Studies on the activation of peroxymonosulfate (PMS) by halogenated and methylated quinones for environmental contaminant degradation highlight the role of these compounds in environmental chemistry. The process shows high dependency on pH and the quinone structure, with singlet oxygen identified as the primary oxidizing species, suggesting a novel activation mechanism for PMS towards environmental cleaning (Zhang et al., 2019).

Oxidative Polymerization Mechanisms

Investigations into the oxidative coupling polymerization of related compounds, such as 2,6-dimethylphenol to poly(2,6-dimethyl-1,4-phenylene ether), reveal the formation of quinone-ketal intermediates. This finding supports the potential of these compounds in the synthesis of polymers with specific properties, offering insights into the mechanisms underlying polymerization processes (Gupta et al., 2007).

特性

IUPAC Name |

[(2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO3/c1-9-7-11(18)8-10(2)14(9)17-20-15(19)12-5-3-4-6-13(12)16/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFDATWUFADKTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(C1=NOC(=O)C2=CC=CC=C2Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-dimethylbenzo-1,4-quinone 1-[O-(2-chlorobenzoyl)oxime] | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B5550105.png)

![1-(4-methylphenyl)-4-[(2-oxo-1-oxaspiro[4.5]dec-4-yl)carbonyl]-2-piperazinone](/img/structure/B5550109.png)

![10,11,12,13-tetrahydro-14H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-14-one](/img/structure/B5550115.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5550121.png)

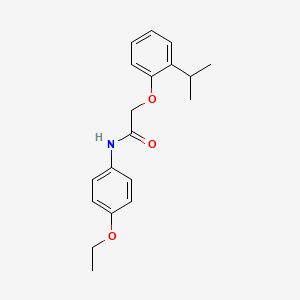

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(methoxymethyl)-2-furamide](/img/structure/B5550135.png)

![3-({4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5550155.png)

![4-[(4-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5550164.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5550180.png)

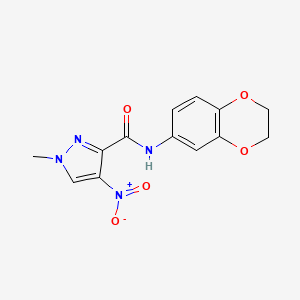

![4-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5550184.png)

![2-[2-(1,9-dioxaspiro[5.5]undec-4-ylamino)ethyl]-6-phenylpyridazin-3(2H)-one](/img/structure/B5550196.png)